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TUNGSTEN SILICIDE - 12039-88-2

TUNGSTEN SILICIDE

Catalog Number: EVT-339330
CAS Number: 12039-88-2
Molecular Formula: Si2W
Molecular Weight: 240.01 g/mol
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Product Introduction

Description

Tungsten silicide (WSiₓ) is a refractory metal silicide known for its low resistivity, high thermal stability, and chemical stability. [, , , ] These properties make it a valuable material in microelectronics and other fields requiring materials that can withstand harsh environments.

Classification: Tungsten silicides exist in various stoichiometries, with the most common being WSi₂ (tungsten disilicide). [, , , ] Other compositions, like W₅Si₃, also find applications in research. []

  • Microelectronics: Primarily used as a gate material in metal-oxide-semiconductor field-effect transistors (MOSFETs) due to its low resistivity. [, , , , ]
  • Interconnects: Used as interconnects in integrated circuits (ICs) for improved conductivity and reliability. [, , ]
  • Microelectromechanical Systems (MEMS): Investigated for potential applications in MEMS due to its favorable mechanical and electrical properties. []
  • Microwave Kinetic Inductance Detectors (MKIDs): Tungsten silicide alloys, particularly WSi₂ and W₅Si₃, are studied for use in MKIDs for photon detection. []

    Relevance: Tungsten nitride is frequently used in conjunction with tungsten silicide in semiconductor devices. It acts as a barrier layer to prevent the diffusion of unwanted species, particularly fluorine from the tungsten silicide, into the underlying silicon dioxide (SiO2) layers. This diffusion can degrade the electrical properties of the SiO2, making tungsten nitride crucial for device reliability [, , ]. Both materials are investigated for their compatibility and effectiveness in forming robust, multi-layered structures for advanced microelectronics applications.

    Relevance: Silicon dioxide plays a critical role in tungsten silicide-based devices. Tungsten silicide is often deposited on silicon dioxide layers, and the interface between these materials is crucial for device performance [, ]. Furthermore, the diffusion of fluorine from tungsten silicide into silicon dioxide is a significant concern, and strategies to mitigate this diffusion using barrier layers are essential []. The quality and properties of the silicon dioxide layer directly impact the performance and reliability of tungsten silicide-based devices.

Polysilicon (poly-Si)

    Relevance: Polysilicon often forms the base layer on which tungsten silicide is deposited, creating a polycide structure [, , ]. This structure leverages the beneficial properties of both materials: the lower resistivity of tungsten silicide and the well-established processing techniques of polysilicon. The properties of the polysilicon layer, such as doping concentration and grain size, significantly influence the characteristics of the deposited tungsten silicide [].

    Relevance: Similar to tungsten nitride, silicon nitride is investigated as a diffusion barrier layer in conjunction with tungsten silicide []. This application arises from the need to prevent fluorine diffusion from the tungsten silicide into the underlying silicon dioxide layers, which can compromise device performance. Silicon nitride, with its dense structure and chemical inertness, serves as a reliable barrier against such diffusion.

Amorphous Silicon (a-Si)

    Relevance: Amorphous silicon is explored as an alternative underlayer for tungsten silicide deposition []. While polysilicon is traditionally used, studies suggest that tungsten silicide grown on amorphous silicon can achieve lower contact resistance. This finding underscores the importance of understanding the impact of different underlayers on the properties and performance of tungsten silicide in microelectronic devices.

Tungsten (W)

    Relevance: Tungsten serves as the metal component in tungsten silicide. In some fabrication processes, a pure tungsten layer is deposited first and then reacted with silicon to form the desired tungsten silicide phase [, ]. Understanding the properties of both pure tungsten and its reaction with silicon is fundamental to optimizing tungsten silicide deposition and achieving desired material characteristics.

Classification and Source

Tungsten disilicide belongs to the category of transition metal silicides. These compounds are formed from the reaction between tungsten and silicon. Tungsten disilicide is particularly valued for its high melting point, thermal stability, and electrical conductivity, making it suitable for various industrial applications. The primary sources of tungsten disilicide include direct synthesis from elemental tungsten and silicon or through chemical vapor deposition techniques.

Synthesis Analysis

Methods of Synthesis

  1. Thermal Treatment: Tungsten disilicide can be synthesized by heating a mixture of tungsten and silicon powders at temperatures around 1350 °C for several hours in an inert atmosphere (e.g., argon). This method allows the formation of a stoichiometric compound through solid-state reactions .
  2. Chemical Vapor Deposition (CVD): Another prevalent method involves depositing tungsten films on silicon substrates followed by annealing. This process typically occurs at temperatures ranging from 563 K to 1073 K under controlled pressure conditions. For example, one study utilized a mixture of tungsten hexafluoride and silane gases to produce tungsten disilicide films .
  3. Diffusion Impregnation: This technique involves the diffusion of silicon into tungsten substrates at high temperatures to form tungsten disilicide .
  4. Hot Pressing: In powder metallurgy, tungsten and silicon powders are mixed and subjected to high pressure and temperature to achieve densification and form the desired silicide phase .

Technical Parameters

  • Temperature: Typically between 1250 °C to 1500 °C.
  • Atmosphere: Inert gases (like argon) or vacuum conditions are preferred to prevent oxidation.
  • Duration: Ranges from several hours (4-10 hours) depending on the method used.
Molecular Structure Analysis

Tungsten disilicide crystallizes in a tetragonal structure with space group P4/mmmP4/mmm. The lattice parameters are approximately a=0.3202a=0.3202 nm and c=0.7851c=0.7851 nm . Each unit cell contains four formula units of tungsten disilicide. The arrangement consists of tungsten atoms surrounded by silicon atoms in a unique coordination that contributes to its desirable physical properties.

Structural Data

  • Molecular Formula: WSi2\text{WSi}_2
  • Molar Mass: Approximately 166.06 g/mol
  • Density: About 9.6 g/cm³
  • Melting Point: Approximately 2200 °C
Chemical Reactions Analysis

Tungsten disilicide is involved in several chemical reactions:

  1. Formation Reaction:
    W+2SiWSi2\text{W}+2\text{Si}\rightarrow \text{WSi}_2
    This reaction occurs at elevated temperatures where tungsten reacts with silicon to form tungsten disilicide.
  2. Oxidation Reactions:
    Tungsten disilicide can oxidize when exposed to air at high temperatures, forming tungsten oxide and silicon dioxide:
    WSi2+3O2WO3+2SiO2\text{WSi}_2+3\text{O}_2\rightarrow \text{WO}_3+2\text{SiO}_2
  3. Thermal Stability:
    It exhibits thermal stability up to high temperatures but may decompose under extreme conditions or react with other elements like oxygen or nitrogen.
Mechanism of Action

The mechanism of action for tungsten disilicide primarily involves its role as a semiconductor material in electronic applications. Its electrical conductivity is influenced by the presence of defects within the crystal lattice, which can trap charge carriers and facilitate conduction.

Relevant Data

  • Electrical Conductivity: Varies based on temperature and structural modifications.
  • Thermal Conductivity: High thermal conductivity makes it suitable for heat management in electronic devices.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a gray or black powder.
  • Hardness: It is quite hard and brittle.
  • Thermal Expansion Coefficient: Approximately 5.5×106/°C5.5\times 10^{-6}/°C.

Chemical Properties

  • Reactivity: Relatively stable under inert conditions but can oxidize when exposed to air.
  • Solubility: Insoluble in water; reacts with strong acids.
Applications

Tungsten disilicide has several important applications:

  1. Microelectronics: Utilized as a material for contacts and interconnects in semiconductor devices due to its excellent electrical properties.
  2. Aerospace Industry: Employed in high-temperature applications due to its thermal stability.
  3. Thermal Management Materials: Used in coatings that require high thermal conductivity.
  4. Ceramics Production: Acts as an additive in ceramic materials to enhance mechanical properties.
  5. Research Applications: Investigated for potential use in thermoelectric materials due to its unique electronic properties.
Introduction to Tungsten Disilicide

Historical Development and Early Applications

Tungsten disilicide (WSi₂) emerged as a material of significant industrial interest during the late 20th century, primarily driven by semiconductor manufacturing demands. Initial applications leveraged its exceptional thermal stability and electrical conductivity as a protective coating for silicon-based devices exposed to high-temperature processes. By the early 1980s, its role expanded into integrated circuit fabrication, where it replaced pure tungsten films as gate electrodes and interconnects due to superior compatibility with silicon substrates [3]. The development of chemical vapor deposition (CVD) techniques using tungsten hexafluoride (WF₆) and silane precursors enabled precise, conformal WSi₂ thin films, which became critical for microelectronic scaling [3].

The material gained prominence in dynamic random-access memory (DRAM) production during the 1990s, where its low resistivity (60–80 μΩ·cm) and ability to withstand oxidation enhanced signal transmission speeds in polysilicon lines [2] [3]. A pivotal advancement was the transition to dichlorosilane-based CVD, which minimized fluorine incorporation in deposited layers—addressing reliability concerns associated with precursor chemistry [3]. By 2007, WSi₂ had become integral to semiconductor manufacturing, featured in logic gates and memory devices, while ongoing research explored its potential in microelectromechanical systems and radiation-resistant coatings [5] [6].

Fundamental Properties and Crystallographic Structure (C11b Tetragonal Phase)

Tungsten disilicide exhibits a definitive tetragonal crystal structure (space group I4/mmm, Strukturbericht designation C11b) as its equilibrium phase, confirmed through X-ray diffraction and first-principles calculations [1] [4]. This structure comprises alternating layers of tungsten and silicon atoms stacked along the c-axis, with tungsten atoms occupying the 2a Wyckoff position (0, 0, 0) and silicon atoms in the 4e position (0, 0, u), where u ≈ 0.3345c [1]. Key crystallographic parameters include:

Table 1: Structural and Physical Properties of Tungsten Disilicide

PropertyValueMethod/Source
Lattice parameter a3.218 ÅExperimental [4]
Lattice parameter c7.840 ÅExperimental [4]
W–Si bond length2.619–2.622 ÅDFT-GGA [1]
Melting point2,160 °CThermal analysis [2]
Density9.3 g/cm³Measured [2]
Electrical resistivity60–80 μΩ·cmThin-film measurement [2]
Vickers hardness8–11 GPaNanoindentation [1]

Bonding in WSi₂ is predominantly metallic-covalent, with tungsten contributing 5d orbitals and silicon providing 3p orbitals for hybridization. Charge transfer analysis reveals moderate ionicity, with tungsten and silicon carrying partial charges of +0.77e and −0.38e, respectively [1]. The material displays anisotropic elasticity, with computed elastic constants C₁₁ = 442.8 GPa and C₃₃ = 552.3 GPa, indicating higher stiffness along the c-axis [1]. Phonon dispersion studies confirm dynamical stability, with no imaginary frequencies in the Brillouin zone, and reveal acoustic vibration modes below 8 THz and optical modes extending to 18 THz [1].

A metastable hexagonal phase (space group P6₂22, C40 structure) has been observed in thin films synthesized at low temperatures, though it transitions to the tetragonal phase upon annealing >600°C [4]. The equilibrium C11b structure’s ten-fold coordination of tungsten by silicon atoms forms a coordination polyhedron that enhances thermal stability, making it suitable for high-temperature applications exceeding 1,500°C [1] [4].

Comparative Analysis with Other Refractory Metal Silicides

Tungsten disilicide belongs to a broader class of refractory transition-metal silicides, among which molybdenum disilicide (MoSi₂) and tantalum disilicide (TaSi₂) are technologically significant. The table below contrasts their key attributes:

Table 2: Comparative Properties of Refractory Metal Silicides

PropertyWSi₂MoSi₂TaSi₂
Crystal structureTetragonal (C11b)Tetragonal (C11b)Hexagonal (C40)
Lattice parametersa=3.218 Å, c=7.840 Åa=3.203 Å, c=7.855 Åa=4.770 Å, c=6.572 Å
Melting point (°C)2,1602,0302,200
Electrical resistivity (μΩ·cm)60–8021–10035–50
Thermal conductivity (W/m·K)335216
Oxidation resistanceModerate (SiO₂-forming above 1,000°C)Excellent ("pesting" resistance below 500°C)Poor above 600°C
Vickers hardness (GPa)8–118–912–14

Structurally, both WSi₂ and MoSi₂ adopt the C11b tetragonal lattice, enabling solid solubility in WSi₂-MoSi₂ composites. In contrast, TaSi₂ stabilizes in a hexagonal C40 arrangement due to atomic size effects [1] [4]. Electronically, TaSi₂ exhibits lower resistivity than WSi₂ but suffers from inferior oxidation resistance above 600°C, limiting its use in oxidizing environments [2]. Molybdenum disilicide outperforms both in high-temperature oxidation due to a protective silica layer, though it undergoes destructive "pesting" between 400°C–600°C [1].

Mechanically, WSi₂ demonstrates higher elastic stiffness than MoSi₂ (C₁₁ = 442.8 GPa vs. 423 GPa) and superior fracture toughness compared to TaSi₂ [1]. These properties, combined with a thermal expansion coefficient (6.5 × 10⁻⁶ K⁻¹) closely matching silicon, make WSi₂ preferable for semiconductor integration where thermal cycling reliability is critical [3] [6]. In microelectronics, WSi₂’s compatibility with silicon substrates reduces interfacial defects compared to TaSi₂, while its higher hardness relative to MoSi₂ enhances wear resistance in protective coatings [1] [5].

Properties

CAS Number

12039-88-2

Product Name

Tungsten disilicide

Molecular Formula

Si2W

Molecular Weight

240.01 g/mol

InChI

InChI=1S/2Si.W

InChI Key

WQJQOUPTWCFRMM-UHFFFAOYSA-N

SMILES

[Si].[Si].[W]

Canonical SMILES

[Si]#[W]#[Si]

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